molecular formula C16H20F3NO3 B2654241 N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide CAS No. 2034538-44-6

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2654241
CAS No.: 2034538-44-6
M. Wt: 331.335
InChI Key: FCPUWEDCADQBAE-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide (CAS 2034538-44-6) is a synthetic benzamide derivative with a molecular formula of C16H20F3NO3 and a molecular weight of 331.33 g/mol . This compound features a tetrahydropyran (oxan-4-yl) group linked via a hydroxypropyl chain to a benzamide core that is substituted with a potent trifluoromethyl group, a motif known to enhance metabolic stability and membrane permeability in bioactive molecules . The specific spatial arrangement of these functional groups makes it a valuable intermediate in medicinal chemistry and drug discovery research. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, particularly in the development of receptor ligands and enzyme inhibitors. Its structure is related to a class of benzamide and nicotinamide compounds that have demonstrated potential in oncological and hematological research, including investigations for leukemia and other hematologic cancers . The presence of both hydrogen bond donors and acceptors suggests potential for targeted molecular interactions. This product is strictly For Research Use Only (RUO) and is supplied for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c17-16(18,19)13-4-2-1-3-12(13)15(22)20-8-5-14(21)11-6-9-23-10-7-11/h1-4,11,14,21H,5-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPUWEDCADQBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the oxan-4-yl group and its subsequent attachment to the benzamide core. The trifluoromethyl group is introduced using trifluoromethylation reactions, which can be achieved through various methods, including radical trifluoromethylation . The reaction conditions often involve the use of specific catalysts and reagents to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the benzamide group can produce amines.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydropyran Moieties

(a) N-Methyl-N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)benzamide ()
  • Structural Differences : The trifluoromethyl group is at the 4-position of the benzamide core, and the substituent is a methyl-tetrahydropyranmethyl group instead of a hydroxypropyl-tetrahydropyran chain.
  • The methyl group may enhance metabolic stability but reduce interactions with polar binding pockets .
(b) MMV1: N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine ()
  • Core Structure : Replaces the benzamide with an imidazothiadiazole-thiophene hybrid.
  • Functional Implications : The heterocyclic core may enhance binding to bacterial CntA enzymes (as a reported inhibitor), whereas the benzamide scaffold in the target compound is more typical of eukaryotic enzyme modulators. The tetrahydropyranmethyl group in MMV1 likely improves membrane permeability relative to the hydroxylated chain in the target compound .

Trifluoromethyl-Benzamide Derivatives

(a) 2-(Methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide ()
  • Structural Features : Contains two trifluoromethyl groups at positions 4 and 6, along with a bulky pyrrolidine-phenylpropyl substituent.
  • However, the larger substituent may limit oral bioavailability compared to the target compound’s compact hydroxypropyl-tetrahydropyran group .
(b) N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide ()
  • Core Modification: Uses a thienopyrazole ring instead of a simple benzamide.
  • Activity Implications: The thienopyrazole moiety may confer selectivity for kinase or protease targets, whereas the target compound’s simpler structure could favor broader enzyme inhibition .

Analogs with Bioisosteric Replacements

(a) N-(2-hydroxy-3-(3-oxo-3-(2H-tetrazol-5-yl)propanoyl)phenyl)benzamide ()
  • Key Differences: Incorporates a tetrazole-propanoyl group as a bioisostere for carboxylic acids.

Research Implications

The target compound’s combination of a hydroxylated tetrahydropyran chain and a single trifluoromethyl group positions it as a promising candidate for diseases requiring moderate lipophilicity and solubility. Further studies should explore its enzymatic targets (e.g., kinases, GPCRs) and compare its metabolic stability with analogs like those in and . Synthetic optimization could involve replacing the hydroxyl group with a metabolically stable bioisostere (e.g., fluorine) while retaining the tetrahydropyran’s solubility benefits .

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula and structure:

  • Molecular Formula : C14H16F3N1O2
  • Molecular Weight : 299.28 g/mol

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, and a hydroxyl group that may contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylbenzamides have shown effectiveness against various pathogens, including:

  • Gram-positive bacteria such as Staphylococcus aureus.
  • Mycobacterium tuberculosis and other nontuberculous mycobacteria .

Antidepressant-Like Effects

Recent studies on structurally related compounds suggest potential antidepressant effects. For example, a compound similar in structure demonstrated modulation of the serotonergic system, implicating it in the treatment of Major Depressive Disorder (MDD) .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study involving N-alkyl derivatives of 4-(trifluoromethyl)benzoyl hydrazine reported moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential as antimicrobial agents with enzyme inhibition capabilities .
  • Antidepressant Activity : Research on compounds with similar chemical scaffolds revealed significant antidepressant-like effects in animal models, indicating their potential for further development in treating mood disorders .

Data Summary Table

Biological Activity Observed Effects References
AntimicrobialEffective against Gram-positive bacteria and mycobacteria
AntidepressantModulation of serotonergic system; potential treatment for MDD

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